N-[(3-bromophenyl)methyl]methanesulfonamide
CAS No.: 885681-65-2
Cat. No.: VC8307027
Molecular Formula: C8H10BrNO2S
Molecular Weight: 264.14 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 885681-65-2 | 
|---|---|
| Molecular Formula | C8H10BrNO2S | 
| Molecular Weight | 264.14 g/mol | 
| IUPAC Name | N-[(3-bromophenyl)methyl]methanesulfonamide | 
| Standard InChI | InChI=1S/C8H10BrNO2S/c1-13(11,12)10-6-7-3-2-4-8(9)5-7/h2-5,10H,6H2,1H3 | 
| Standard InChI Key | WWJKDFBCAXJDCX-UHFFFAOYSA-N | 
| SMILES | CS(=O)(=O)NCC1=CC(=CC=C1)Br | 
| Canonical SMILES | CS(=O)(=O)NCC1=CC(=CC=C1)Br | 
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a 3-bromophenyl ring connected via a methylene bridge (-CH₂-) to a methanesulfonamide group (-SO₂NH₂). The bromine atom at the meta position on the aromatic ring influences electronic distribution, potentially affecting reactivity and intermolecular interactions .
Stereochemical Features
The molecule lacks chiral centers, as confirmed by its symmetrical substitution pattern and planar sulfonamide group. The absence of stereoisomers simplifies synthetic and analytical workflows .
Spectroscopic Signatures
While experimental NMR or IR data for N-[(3-bromophenyl)methyl]methanesulfonamide are unavailable, analogous compounds like N-[(4-bromophenyl)methyl]methanesulfonamide exhibit characteristic peaks:
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¹H-NMR: Aromatic protons resonate at δ 7.25–7.51 ppm, while the methylene (-CH₂-) and sulfonamide (-SO₂NH₂) groups appear at δ 4.29 and δ 4.67 ppm, respectively .
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LC/MS: Negative-ion electrospray ionization (ESI-) shows a molecular ion cluster at m/z 262 and 264 ([M-H]⁻), reflecting the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br) .
 
Synthesis and Reaction Pathways
Synthetic Routes
The most feasible synthesis involves nucleophilic substitution between 3-bromobenzylamine and methanesulfonyl chloride under basic conditions :
Reaction Scheme:
Procedure:
- 
Dissolve 3-bromobenzylamine (2.50 g, 13.5 mmol) and triethylamine (14.9 mmol) in dichloromethane (50 mL).
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Cool to 0°C under argon and add methanesulfonyl chloride (13.7 mmol) dropwise.
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Stir at room temperature for 1 hour, wash with water, dry over Na₂SO₄, and concentrate under reduced pressure .
 
Yield: ~97% (predicted based on 4-bromo analog) .
Byproduct Analysis
Side products may include:
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N-Disubstituted sulfonamides: From over-alkylation if excess methanesulfonyl chloride is used.
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Hydrolysis products: If moisture is present during synthesis, leading to sulfonic acid formation.
 
Physicochemical Properties
Predicted Properties
| Property | Value | Source | 
|---|---|---|
| Boiling Point | 349.6 ± 44.0 °C (Predicted) | |
| Density | 1.604 ± 0.06 g/cm³ | |
| pKa | -3.51 ± 0.50 (Predicted) | |
| LogP | 3.02 (Estimated) | |
| Collision Cross Section | 136.8 Ų ([M+H]⁺) | 
Solubility and Stability
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Solubility: Likely low in water (logP = 3.02) but soluble in polar aprotic solvents (e.g., DMSO, DMF) .
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Stability: Sulfonamides generally resist hydrolysis under acidic conditions but may degrade in strong bases or at elevated temperatures.
 
| Supplier | Contact Information | 
|---|---|
| Watson Biotechnology Co., Ltd | sales@3600chem.com | 
| Chengdu Feibai Pharmaceutical Co. | 3302391190@qq.com | 
| Shaanxi Borno Biotechnology | asherw9@hotmail.com | 
Research Gaps and Future Directions
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Bioactivity Screening: Antimicrobial, anticancer, or enzyme inhibition assays.
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Crystallographic Studies: X-ray diffraction to resolve 3D structure.
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Environmental Impact: Degradation pathways and ecotoxicity.
 
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